N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)14(19)8-9-18-16(20)13-10-11-6-5-7-12(21-4)15(11)22-13/h5-7,10,14,19H,8-9H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXTYDXAHUILJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous solvents.
Attachment of the Hydroxyalkyl Side Chain: The hydroxyalkyl side chain is introduced through nucleophilic substitution reactions, where the benzofuran derivative is reacted with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Cancer Treatment
One of the primary applications of N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide is in the treatment of cancer. A patent (WO2018005678A1) describes this compound as part of a series of compounds designed to target cancer cells effectively. The compound's structure allows it to interact with specific biological pathways involved in tumor growth and proliferation, showing promise in inhibiting cancer cell viability and inducing apoptosis in various cancer cell lines .
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. These compounds can donate hydrogen atoms or electrons to stabilize free radicals, thus reducing oxidative stress within cells. This characteristic is crucial in preventing cellular damage that can lead to cancer and other diseases . The presence of hydroxy and methoxy groups enhances the antioxidant activity of these compounds, making them candidates for further development in antioxidant therapies.
Antimetastatic Effects
Recent studies have highlighted the potential of benzofuran derivatives in inhibiting metastasis in cancer cells. A related compound demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) models by altering the expression of proteins associated with epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This suggests that this compound could be explored for similar applications .
Pharmacological Profile
The pharmacological profile of this compound indicates potential use as a therapeutic agent due to its ability to modulate various biological pathways. Its structural characteristics allow it to interact with multiple targets within cells, which can be beneficial for developing multi-targeted therapies . Further research into its pharmacokinetics and bioavailability is necessary to fully understand its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy group can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Pharmacophore Features
The pharmacological profile of benzofuran derivatives is heavily influenced by substituents on the aromatic core and the carboxamide side chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease research. This article compiles findings from various studies, highlighting its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a benzofuran core with substituents that enhance its biological activity. The presence of the hydroxyl group and methoxy group are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₁O₃ |
| Molecular Weight | 249.31 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Neuroprotective Effects
Research indicates that derivatives of benzofuran, including this compound, exhibit neuroprotective properties against Aβ-induced cytotoxicity. In a study involving mouse hippocampal neuronal HT22 cells, this compound showed significant protection against Aβ42-induced cell death. The mechanism appears to involve modulation of Aβ aggregation pathways, where the compound can either inhibit or promote fibrillogenesis depending on its concentration and structural modifications .
Modulation of Aβ Aggregation
The compound has been shown to influence Aβ42 fibrillogenesis significantly. In vitro studies demonstrated that at varying concentrations (1 μM to 25 μM), the compound could promote fibrillogenesis by up to 2.7-fold compared to controls. This dual action—either promoting or inhibiting aggregation—suggests that structural nuances in the compound can dictate its biological effects .
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : Molecular docking studies indicate strong binding interactions with key proteins involved in Aβ aggregation.
- Fibrillogenesis Modulation : The orientation and substitution patterns on the benzofuran ring are critical in determining whether the compound acts as an inhibitor or promoter of fibril formation .
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in preclinical models:
-
Study on Neuroprotection :
- Objective : To assess the neuroprotective effects against Aβ42 toxicity.
- Findings : The compound significantly reduced cell death in HT22 cells exposed to Aβ42.
- : Indicates potential for developing therapeutic agents for Alzheimer's disease.
- Aβ Aggregation Modulation Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
